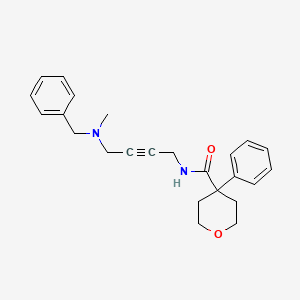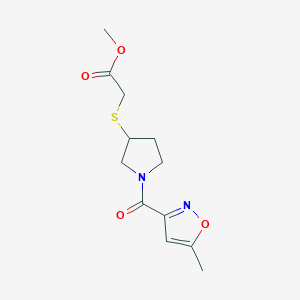
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline and quinazolinone are heterocyclic compounds that have drawn significant attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities, and compounds with different substitutions might interact with various target receptors .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves cyclization reactions. For example, anthranilic acid can react with urea to form a 2,4-dihydroxyquinazoline intermediate . This intermediate can then be treated with phosphorus oxychloride to form 2,4-dichloroquinazoline .Molecular Structure Analysis
Quinazoline is a fused six-member aromatic ring (a benzene ring and a pyrimidine ring are fused). Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, 2,4-dichloroquinazoline can react with thiomorpholine to form a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures. For example, the molecular weight of 4-[(2-Chloroquinazolin-4-yl)amino]phenol is 271.70 g/mol .Mécanisme D'action
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, and it has a relatively low toxicity. Additionally, it is a potent inhibitor of COX-2 and AChE, making it a useful tool for studying the mechanisms of inflammation and neurodegenerative diseases. However, this compound has a few limitations. It is not a selective inhibitor of COX-2 and AChE, meaning that it may also inhibit other enzymes that are involved in these pathways. Additionally, it is not yet known whether this compound has any adverse effects on the body when administered in vivo.
Orientations Futures
The potential applications of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole are numerous, and there are many possible future directions for research. One possibility is to investigate the effects of this compound on other enzymes involved in inflammation and neurodegenerative pathways. Additionally, further studies could be conducted to determine the toxicity of this compound in vivo and to develop more selective inhibitors of COX-2 and AChE. Finally, this compound could be studied for its potential application in the treatment of inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole was synthesized using a multi-step process starting with the reaction of 2-chloro-4-aminoquinazoline and 9-phenyl-9H-carbazole. The reaction of these two compounds yielded a Schiff base, which was then reduced to the desired product using sodium borohydride. The reaction was monitored using thin-layer chromatography (TLC) and 1H NMR spectroscopy.
Applications De Recherche Scientifique
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has been studied for its potential application in scientific research, particularly in the fields of biochemistry and pharmacology. It has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. These findings suggest that this compound may be a useful tool for studying the mechanisms of inflammation and neurodegenerative diseases.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYSGLGEPGIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)


![[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B2901624.png)
![3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2901626.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)

![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)




![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
